molecular formula C25H24O7 B2775680 tert-butyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate CAS No. 898430-31-4

tert-butyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate

Cat. No. B2775680
CAS RN: 898430-31-4
M. Wt: 436.46
InChI Key: PWAPWMZUOFLEER-UHFFFAOYSA-N
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Description

The compound “tert-butyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate” is a complex organic molecule that contains a coumarin and a benzofuran moiety . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . Benzofurans are also a class of heterocyclic compounds, consisting of a fused benzene and furan ring .


Molecular Structure Analysis

The molecular formula of the compound is C30H26O7 . It contains a coumarin and a benzofuran moiety, which are both heterocyclic compounds .


Physical And Chemical Properties Analysis

The average mass of the compound is 498.523 Da and the monoisotopic mass is 498.167847 Da .

Scientific Research Applications

Room-Temperature Fujiwara-Moritani Reactions

The compound tert-butyl perbenzoate, related to the queried chemical structure, has been utilized as a substitute for benzoquinone in mild room-temperature Fujiwara-Moritani reactions. This application facilitates the coupling between acetanilides and butyl acrylate under homogeneous conditions, highlighting its utility in organic synthesis. Enhanced efficiency is achieved by incorporating Cu(OAc)2 as a cocatalyst, allowing for the activation of methyl methacrylate towards coupling under these conditions (Xinzhu Liu & K. K. Hii, 2011).

Synthesis of UV-absorbent Butyl Methoxy-dibenzoylmethane (Parsol 1789)

Another significant application involves the synthesis of butyl methoxy-dibenzoyl-methane (Parsol 1789) from acetic anhydride, methyl phenoxide, and methyl tert-butyl-benzene through a Friedel-Crafts Acylation followed by a Claisen condensation. This process yields UV-absorbent materials used in sunscreen formulations, demonstrating the compound's relevance in pharmaceutical and cosmetic industries (Li Feng-qiang, 2011).

Investigation of Electro-methoxylation Reactions

The electrochemical oxidation of related compounds like 4-tert-butylcatechol has been studied for its methoxylation reaction in methanol. This research provides insights into the electrochemical behavior of tert-butylcatechol derivatives, revealing their potential in electro-organic synthesis and the development of novel organic electrochemical processes (D. Nematollahi & S. M. Golabi, 2000).

Advanced Organic Synthesis Techniques

In-depth studies on the interaction of homophthalic anhydride with tert-butyl (triphenylphosphoranylidene)acetate showcase the compound's utility in synthesizing complex organic molecules. This research delves into the reactivity and potential of tert-butyl derivatives in creating novel organic frameworks, contributing to the field of synthetic organic chemistry (O. Shablykin et al., 2017).

Future Directions

Future research could focus on the synthesis, characterization, and investigation of the biological activities of this compound. Given the biological activities of coumarins and benzofurans, this compound could potentially have interesting biological properties .

properties

IUPAC Name

tert-butyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O7/c1-14-9-20-16(11-19(14)29-13-23(27)32-25(2,3)4)17(12-22(26)30-20)21-10-15-7-6-8-18(28-5)24(15)31-21/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAPWMZUOFLEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OCC(=O)OC(C)(C)C)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate

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